molecular formula C17H16N2O3 B2599474 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034546-65-9

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2599474
CAS No.: 2034546-65-9
M. Wt: 296.326
InChI Key: ZDXZJYCAPGKPNB-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a furan ring, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of a furan derivative with a pyridine derivative under specific conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the use of palladium catalysts and boron reagents . The reaction conditions generally include a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial in industrial settings to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide is unique due to its specific combination of furan and pyridine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11-8-14(12(2)22-11)17(20)19-10-13-5-6-18-15(9-13)16-4-3-7-21-16/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXZJYCAPGKPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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